![molecular formula C17H20N4O2S B5657809 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5657809.png)
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine
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Overview
Description
The synthesis and analysis of complex organic molecules like "N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine" play a crucial role in the development of new materials, pharmaceuticals, and deeper understanding of chemical reactions. These molecules are typically characterized by their unique molecular structures, which can influence their physical, chemical, and biological properties.
Synthesis Analysis
Synthetic routes for related compounds often involve multi-step reactions, including condensation, cyclization, and functionalization processes. For instance, synthesis methods can include the condensation of aromatic amines with specific thiazole or pyrazole derivatives under controlled conditions to achieve the desired molecular architecture (Uma et al., 2017). Such processes underscore the complexity and precision needed in synthesizing intricate molecules.
Molecular Structure Analysis
The molecular structure of compounds similar to the one is typically analyzed using techniques like NMR, IR spectroscopy, and X-ray crystallography. These analyses provide insights into the compound's atomic arrangement, functional groups, and stereochemistry, which are crucial for understanding its reactivity and interaction with other molecules (Asiri & Khan, 2010).
Chemical Reactions and Properties
Chemical reactions involving these compounds can vary widely, depending on the functional groups present and the reaction conditions. For example, certain thiadiazole derivatives have been shown to undergo cycloaddition reactions, highlighting the reactivity of such compounds under specific conditions (Gebert et al., 2003). The presence of specific substituents can significantly impact the molecule's chemical behavior, including its reactivity towards bacteria.
properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N,1,3-trimethylpyrazolo[3,4-d][1,3]thiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-10-15-16(21(4)19-10)18-17(24-15)20(3)11(2)12-5-6-13-14(9-12)23-8-7-22-13/h5-6,9,11H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENFUQBMBZXEDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1SC(=N2)N(C)C(C)C3=CC4=C(C=C3)OCCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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